

Application Notes and Protocols for HSD17B13 Inhibition in Mouse Models of NASH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hsd17B13-IN-10*

Cat. No.: *B12383491*

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Introduction

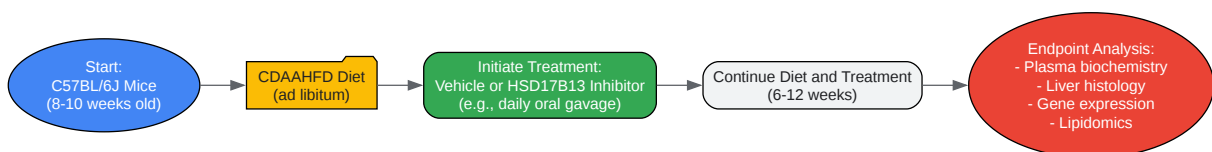
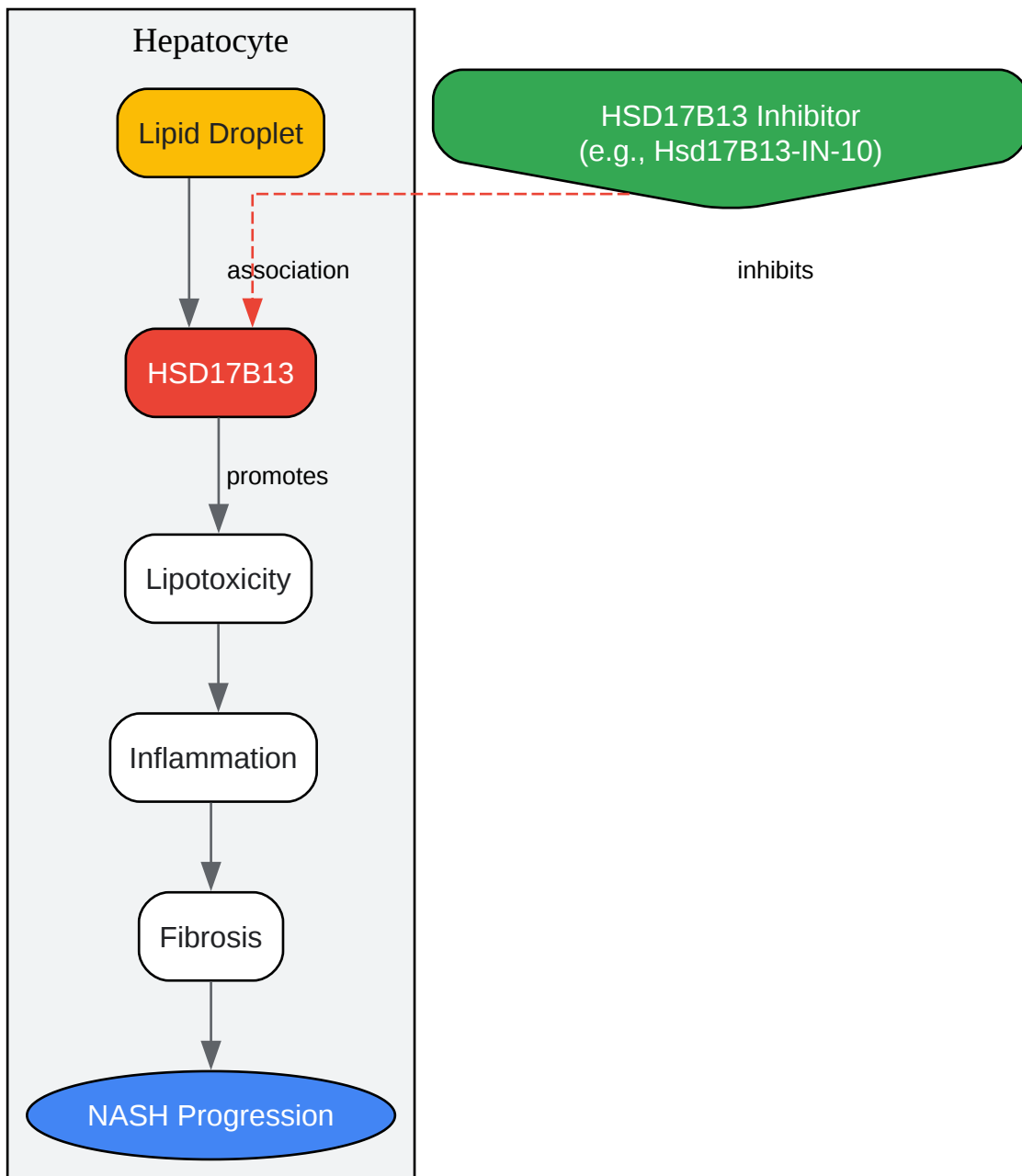
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and subsequent liver fibrosis and hepatocellular carcinoma.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.

These application notes provide a summary of the preclinical in vivo evaluation of HSD17B13 inhibition in mouse models of NASH. While specific in vivo data for the compound **Hsd17B13-IN-10** (also known as Compound 464), a potent inhibitor with an IC₅₀ of 0.01 μM, are not publicly available, this document outlines generalized protocols and summarizes data from studies utilizing other pharmacological inhibitors and genetic knockdown approaches to validate the therapeutic concept.[4][5]

HSD17B13 Signaling and Pathophysiology in NASH

HSD17B13 is implicated in lipid metabolism within hepatocytes. Its upregulation is observed in patients with NAFLD and in murine models of the disease.[1][6] The precise mechanism by which HSD17B13 contributes to NASH progression is still under investigation, but it is thought

to be involved in pathways leading to lipotoxicity, inflammation, and fibrosis. Inhibition of HSD17B13 is expected to ameliorate these pathological processes.



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References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

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